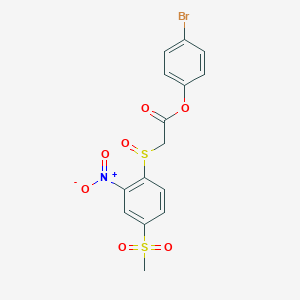
(4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate is a useful research compound. Its molecular formula is C15H12BrNO7S2 and its molecular weight is 462.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Research into the reactions of sulfone compounds provides insight into the chemical behavior and potential applications of compounds similar to (4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate. Shaw and Miller (1970) studied the reactions of 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution, revealing the complexity of reactions involving sulfones under alkaline conditions (Shaw & Miller, 1970). Ogura et al. (1975) described a synthesis method for α-bromophenylacetic acid derivatives, demonstrating the utility of bromophenyl compounds in organic synthesis (Ogura, Furukawa, & Tsuchihashi, 1975).
Biological and Antioxidant Activities
The study of bromophenol derivatives from marine sources like the red alga Rhodomela confervoides by Zhao et al. (2004) showcases the exploration of natural bromophenol compounds for their potential biological and antioxidant activities (Zhao et al., 2004). Li et al. (2011) isolated and characterized bromophenols from the same alga, further highlighting the antioxidant properties of these compounds (Li, Li, Gloer, & Wang, 2011).
Propiedades
IUPAC Name |
(4-bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO7S2/c1-26(22,23)12-6-7-14(13(8-12)17(19)20)25(21)9-15(18)24-11-4-2-10(16)3-5-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBVXPYJZJASEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)S(=O)CC(=O)OC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
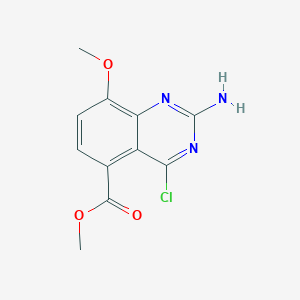
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2811233.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2811234.png)
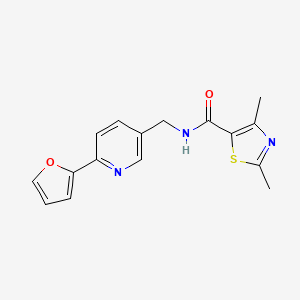
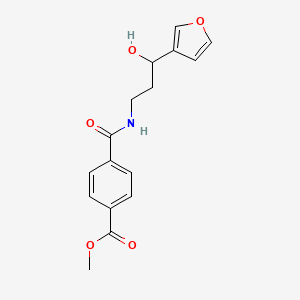
![N-(4-chlorobenzyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2811237.png)
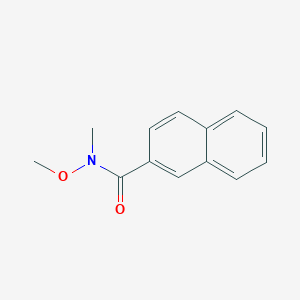
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2811240.png)

![1-[(1Z)-{[(2-chlorophenyl)methyl]sulfanyl}(methylimino)methyl]pyrazolidin-3-one hydrochloride](/img/structure/B2811243.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide](/img/structure/B2811247.png)
![1-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)propan-2-one](/img/structure/B2811249.png)

![5-Chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2811253.png)
